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molecular formula C11H13N B8412698 2-(3-Methylbut-1-ynyl)aniline

2-(3-Methylbut-1-ynyl)aniline

Cat. No. B8412698
M. Wt: 159.23 g/mol
InChI Key: WJEKTEASIVVQKE-UHFFFAOYSA-N
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Patent
US08097644B2

Procedure details

To a solution of 2-(3-methylbut-1-ynyl)aniline (Compound 37, 3.47 g, 21.8 mmol) in DMF (100 ml) was added copper (I) iodide (41 mg, 0.22 mmol). The mixture was stirred at 160° C. for 2 h and was concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with 5% EtOAc-hexanes to yield 2-isopropyl-1H-indole (Compound 38) as an off-white solid.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
41 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[C:3]#[C:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7]>CN(C=O)C.[Cu]I>[CH:2]([C:3]1[NH:7][C:6]2[C:5]([CH:4]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)([CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
CC(C#CC1=C(N)C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#CC1=C(N)C=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper (I) iodide
Quantity
41 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 160° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with 5% EtOAc-hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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